molecular formula C11H11Cl2N B3381567 4-Chloromethyl-2-methylquinoline hydrochloride CAS No. 252919-32-7

4-Chloromethyl-2-methylquinoline hydrochloride

Cat. No.: B3381567
CAS No.: 252919-32-7
M. Wt: 228.11 g/mol
InChI Key: NFXFTRUTNFGBFW-UHFFFAOYSA-N
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Description

4-Chloromethyl-2-methylquinoline hydrochloride is a useful research compound. Its molecular formula is C11H11Cl2N and its molecular weight is 228.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

  • 4-Chloromethyl-2-methylquinoline hydrochloride is used in the synthesis of other chemical compounds. For instance, it's involved in the side-chain chlorination of methylquinolines, where methyl groups are transformed into chloromethyl, dichloromethyl, or trichloromethyl groups under certain conditions (Kóródi, 1991).

Anticancer Research

  • This compound is a key intermediate in the development of novel anticancer agents, particularly those with 4-anilinoquinazoline scaffolds. Its derivatives have shown promising in vitro anticancer activity (Hong-Ze Li et al., 2010).

Antimicrobial and Antifungal Applications

  • This compound is used in the synthesis of various compounds with antimicrobial and antifungal properties. For example, its derivatives have been tested and found effective against bacteria such as Staphylococcus aureus and fungi like Aspergillus niger (K. .. Patel, H. S. Patel, 2017).

Biodegradation Research

  • Research on the biodegradation of related methylquinolines under aerobic conditions, such as 4-methylquinoline, has been conducted. This is important for understanding the environmental impact and breakdown of these compounds (S. Sutton et al., 1996).

Halogenation and Modification Techniques

  • This compound is involved in methodologies for halogenation of methylquinolines, producing various halogenated derivatives under different conditions, such as microwave irradiation (Yuanyuan Xie, Lehuan Li, 2014).

Foodborne Bacteria Studies

  • Derivatives of this compound have been studied for their potential as natural preservatives against foodborne bacteria. These studies are crucial for developing eco-friendly food supplemental agents (Min-Gi Kim et al., 2014).

Synthesis of Novel Pharmaceuticals

  • It's used in the synthesis of new pharmaceutical compounds, such as those showing antiarrhythmic, anticonvulsant, and analgesic activities. Its derivatives, like 1-chloromethylisoquinoline hydrochlorides, have been found effective in various pharmacological applications (A. G. Mikhailovskii et al., 2018).

Properties

IUPAC Name

4-(chloromethyl)-2-methylquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN.ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;/h2-6H,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXFTRUTNFGBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623616
Record name 4-(Chloromethyl)-2-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252919-32-7
Record name 4-(Chloromethyl)-2-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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